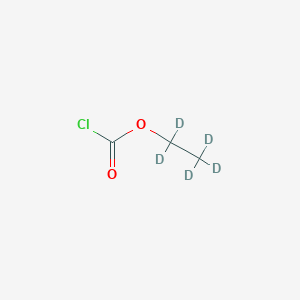
Ethyl-d5 chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-d5 chloroformate is a deuterated derivative of ethyl chloroformate, where five hydrogen atoms are replaced by deuterium. This compound is often used in various scientific research applications due to its unique properties, such as its stability and isotopic labeling capabilities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl-d5 chloroformate can be synthesized by reacting deuterated ethanol (C2D5OH) with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows:
C2D5OH+COCl2→C3D5O2Cl+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using deuterated ethanol and phosgene. The process is carefully monitored to maintain high isotopic purity and yield. The product is then purified and stored under specific conditions to prevent decomposition.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl-d5 chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to produce deuterated ethanol and carbon dioxide.
Decomposition: At high temperatures, it decomposes to form ethylene and chloroformic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Acid or base catalysts can be used to facilitate certain reactions.
Solvents: Organic solvents like toluene or dichloromethane are often used to dissolve the compound during reactions.
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted products can be formed.
Deuterated Ethanol: Hydrolysis of this compound produces deuterated ethanol.
Ethylene and Chloroformic Acid: Decomposition at high temperatures yields ethylene and chloroformic acid.
Applications De Recherche Scientifique
Ethyl-d5 chloroformate is widely used in scientific research due to its unique properties:
Biology: It is employed in labeling experiments to study metabolic pathways and enzyme mechanisms.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is used in the production of deuterated compounds for various industrial applications, including materials science and environmental studies.
Mécanisme D'action
Ethyl-d5 chloroformate exerts its effects through its reactivity with nucleophiles. The deuterium atoms in the compound provide a unique isotopic signature, which can be tracked in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Chloroformate: The non-deuterated version of ethyl-d5 chloroformate, used in similar applications but without the isotopic labeling benefits.
Methyl Chloroformate: A similar compound with a methyl group instead of an ethyl group, used in organic synthesis.
Isobutyl Chloroformate: Another chloroformate ester with different alkyl group, used for different reactivity and applications.
Uniqueness
This compound is unique due to its deuterium content, which provides distinct advantages in isotopic labeling studies. This makes it particularly valuable in research applications where tracking the movement and transformation of molecules is essential.
Propriétés
Numéro CAS |
1056938-00-1 |
|---|---|
Formule moléculaire |
C3H5ClO2 |
Poids moléculaire |
113.55 g/mol |
Nom IUPAC |
1,1,2,2,2-pentadeuterioethyl carbonochloridate |
InChI |
InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3/i1D3,2D2 |
Clé InChI |
RIFGWPKJUGCATF-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)Cl |
SMILES canonique |
CCOC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


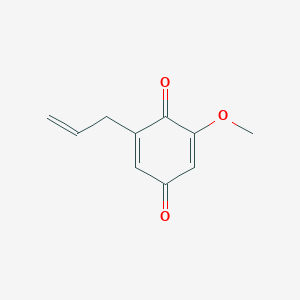
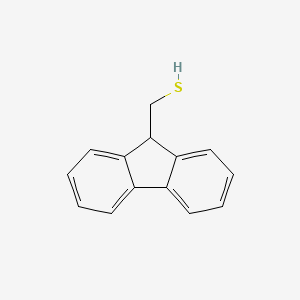

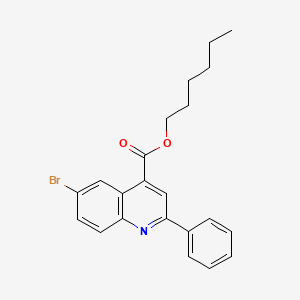
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15088110.png)
![2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B15088116.png)
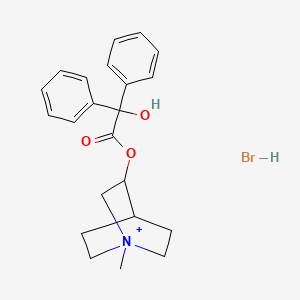
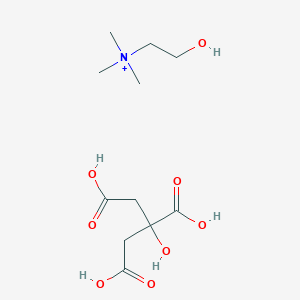
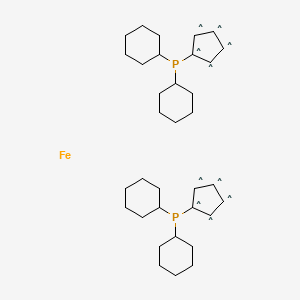
![6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15088145.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B15088148.png)
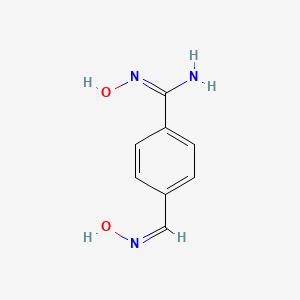
![1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride hemihydrate](/img/structure/B15088164.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15088173.png)
